4-[(2,2-Dimethylpropyl)amino]butan-2-ol
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Overview
Description
4-[(2,2-Dimethylpropyl)amino]butan-2-ol is a chemical compound with the molecular formula C9H21NO. It is known for its unique structure, which includes a secondary alcohol and an amine group. This compound is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Dimethylpropyl)amino]butan-2-ol typically involves the reaction of 2,2-dimethylpropylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-Dimethylpropyl)amino]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The amine group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[(2,2-Dimethylpropyl)amino]butan-2-one.
Reduction: Formation of 4-[(2,2-Dimethylpropyl)amino]butane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-[(2,2-Dimethylpropyl)amino]butan-2-ol is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-[(2,2-Dimethylpropyl)amino]butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-[(2,2-Dimethylpropyl)amino]butan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-[(2,2-Dimethylpropyl)amino]butane: Similar structure but lacks the hydroxyl group.
4-[(2,2-Dimethylpropyl)amino]butan-2-amine: Similar structure but with an additional amine group.
Uniqueness
4-[(2,2-Dimethylpropyl)amino]butan-2-ol is unique due to its combination of a secondary alcohol and an amine group, which provides versatility in chemical reactions and applications. Its structure allows it to participate in a wide range of reactions, making it valuable in various research fields .
Properties
Molecular Formula |
C9H21NO |
---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
4-(2,2-dimethylpropylamino)butan-2-ol |
InChI |
InChI=1S/C9H21NO/c1-8(11)5-6-10-7-9(2,3)4/h8,10-11H,5-7H2,1-4H3 |
InChI Key |
FCLRDAYYSYDYTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC(C)(C)C)O |
Origin of Product |
United States |
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